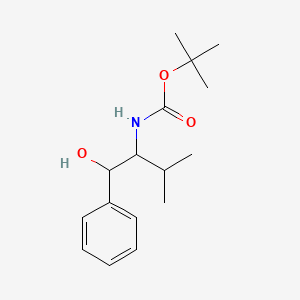

tert-Butyl (1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate

Description

tert-Butyl (1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate is a chiral carbamate derivative characterized by a hydroxy group at position 1, a methyl substituent at position 3, and a phenyl ring at position 1 of the butan-2-yl backbone. Its stereochemistry and functional groups make it a versatile intermediate in organic synthesis, particularly in pharmaceutical research for constructing amino alcohol frameworks . The compound’s structure enables hydrogen bonding via the hydroxy group, influencing its crystallinity and solubility .

Properties

Molecular Formula |

C16H25NO3 |

|---|---|

Molecular Weight |

279.37 g/mol |

IUPAC Name |

tert-butyl N-(1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate |

InChI |

InChI=1S/C16H25NO3/c1-11(2)13(17-15(19)20-16(3,4)5)14(18)12-9-7-6-8-10-12/h6-11,13-14,18H,1-5H3,(H,17,19) |

InChI Key |

RKEKGZLASIGHHT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(C1=CC=CC=C1)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis generally involves the reaction of an amino alcohol intermediate with a tert-butyl carbamate protecting group reagent under controlled conditions. Common solvents include dichloromethane or ethyl acetate, with triethylamine often used as a base to facilitate carbamate formation. The reaction conditions are optimized to maintain stereochemical integrity and achieve high purity of the product.

Reduction of Keto Precursors Using Sodium Borohydride

One common method involves the reduction of a keto-carbamate precursor to the corresponding hydroxy-carbamate using sodium borohydride as the reducing agent. This reaction is typically carried out in tetrahydrofuran (THF) with ethanol or water as co-solvents at low temperatures (0–20 °C) to control the reaction rate and selectivity.

- Procedure Highlights:

- The keto-carbamate is dissolved in THF/ethanol.

- Sodium borohydride is added slowly at 0–10 °C.

- The reaction mixture is stirred for 1 hour.

- Acidic workup with aqueous sulfuric acid adjusts pH to ~6.5.

- Crystallization and washing steps yield the hydroxy-carbamate product with purity >95% and yields around 56%.

Use of Diisobutylaluminium Hydride (DIBAH) for Selective Reduction

DIBAH is employed for the selective reduction of keto-carbamate intermediates to hydroxy-carbamates under mild conditions, often in solvents like acetone, toluene, or cyclohexanol.

Catalytic Reduction Using Aluminum Isopropoxide

Aluminum isopropoxide in isopropyl alcohol under reflux conditions is used for the reduction of chloromethyl ketone carbamate intermediates to the corresponding hydroxy-carbamates.

- Process Details:

- The chloromethyl ketone carbamate and aluminum isopropoxide are refluxed for 3 hours.

- Partial distillation of isopropyl alcohol under vacuum.

- Cooling and pH adjustment with acetic acid to precipitate the product.

- Recrystallization from isopropyl alcohol yields the product with high purity and yields (~80 g from 100 g starting material).

The introduction of the tert-butyl carbamate protecting group is often achieved by reacting the amino alcohol intermediate with di-tert-butyldicarbonate in the presence of a base such as sodium hydroxide or triethylamine.

Solvent and Base Effects

- Solvents: Dichloromethane, ethyl acetate, tetrahydrofuran, toluene, ethanol, and isopropyl alcohol are commonly used depending on the step.

- Bases: Triethylamine and sodium hydroxide are employed to neutralize acids formed during carbamate formation and to maintain reaction pH.

- Temperature: Reactions are typically conducted at low to moderate temperatures (0–50 °C) to control stereochemistry and minimize side reactions.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Solvents | Temperature | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Sodium Borohydride Reduction | NaBH4, acidic workup | THF, ethanol, water | 0–20 °C | ~56 | >95 | Controlled reduction of keto-carbamate |

| DIBAH Reduction | Diisobutylaluminium hydride, acid hydrolysis | Acetone, toluene, cyclohexanol | Room temp (RT) | Variable | High | Selective reduction, good stereocontrol |

| Aluminum Isopropoxide Catalysis | Al(OiPr)3, reflux | Isopropyl alcohol | Reflux (~80 °C) | ~80 | High | Efficient catalytic reduction |

| Carbamate Formation | Di-tert-butyldicarbonate, base | Toluene, aqueous phase | RT | ~68 | High | Carbamate protecting group introduction |

Research Findings and Considerations

- The stereochemistry of the hydroxy and phenyl substituents is preserved through careful control of reaction conditions, especially temperature and pH.

- Purification typically involves crystallization and washing steps to remove diastereomeric impurities and byproducts.

- Analytical techniques such as HPLC are essential for monitoring yield, purity, and diastereomeric ratios.

- The choice of reducing agent and solvent system significantly impacts the selectivity and yield of the desired carbamate.

- Safety precautions are necessary due to the use of reactive hydride reagents and organic solvents.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its carbamate functional group, which enhances its stability and solubility. Its molecular formula is , with a molecular weight of approximately 279.37 g/mol. The structural features include a tert-butyl group, a hydroxyl group, and a phenyl ring, contributing to its chemical reactivity and biological properties.

Applications in Medicinal Chemistry

1. Drug Development:

tert-Butyl (1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate has been investigated for its potential therapeutic effects. Research indicates that derivatives of carbamates may exhibit antibacterial and anthelmintic properties. Structural modifications can lead to new bioactive molecules with enhanced therapeutic profiles, making this compound a valuable scaffold in drug design.

2. Protecting Group in Organic Synthesis:

In organic synthesis, the compound serves as a protecting group for amines and alcohols. This application is crucial in multi-step synthesis processes, where selective protection allows for the manipulation of other functional groups without interference.

1. Antibacterial Properties:

Studies have shown that certain derivatives of tert-butyl carbamates possess significant antibacterial activity. For instance, modifications to the structure can enhance the potency against specific bacterial strains, making it a candidate for developing new antibiotics.

2. Anthelmintic Activity:

Research highlights the potential of this compound in treating parasitic infections. Its derivatives have been tested for efficacy against helminths, showing promise as an anthelmintic agent.

Case Study 1: Antibacterial Efficacy

A study conducted on modified tert-butyl carbamates demonstrated significant antibacterial activity against multiple strains of bacteria, including E. coli and Staphylococcus aureus. The modifications included variations in the alkyl chain length and substitution patterns on the phenyl ring, which were found to enhance activity significantly.

Case Study 2: Synthesis Applications

In pharmaceutical research, this compound was utilized as a protecting group during the synthesis of complex molecules. Researchers reported successful multi-step syntheses where selective deprotection led to high yields of desired products without degradation or side reactions.

Mechanism of Action

The mechanism of action of tert-Butyl (1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, while the carbamate group can undergo hydrolysis under acidic or basic conditions. These interactions influence the compound’s reactivity and its role in various chemical and biological processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to analogs with modifications in substituents, stereochemistry, and functional groups (Table 1).

Table 1: Structural and Physicochemical Comparison

Impact of Substituents on Properties

- Chloro Substituent (CAS 1233501-49-9) : The chloro group increases molecular polarity and dipole moment, enhancing solubility in polar solvents. It also introduces a site for nucleophilic substitution reactions, broadening synthetic utility .

- Methylthio and Oxo Groups (MFCD04973992) : The thioether and ketone groups reduce hydrogen-bonding capacity, leading to lower solubility in aqueous media. However, the methylthio group may improve membrane permeability in biological systems .

- Diphenyl (155836-47-8): The dual phenyl groups increase steric hindrance, which may hinder crystallization but improve lipid solubility . Fluorophenyl (944470-56-8): Fluorine’s electronegativity alters electronic distribution, affecting reactivity and intermolecular interactions. This modification is common in drug design to enhance metabolic stability .

Stereochemical Considerations

The target compound (14a) exhibits (1R,2S) stereochemistry, which is critical for its biological activity and synthetic applications. In contrast, the chloro analog (CAS 162536-40-5) has (2S,3R) configuration, demonstrating how stereochemistry influences molecular recognition and crystal packing .

Q & A

Q. How can researchers optimize the synthesis yield of tert-butyl (1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate?

Methodological Answer:

- Asymmetric Catalysis : Utilize asymmetric Mannich reactions to achieve enantioselective synthesis. For example, chiral catalysts like proline derivatives or organocatalysts can induce stereocontrol, as demonstrated in the synthesis of structurally related carbamates .

- Reaction Conditions : Optimize temperature (e.g., -20°C to room temperature), solvent polarity (e.g., dichloromethane or toluene), and stoichiometry of reagents (e.g., 1.2 equivalents of tert-butyl carbamate) to enhance yields. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

- Yield Table :

| Method | Yield | Key Conditions | Reference |

|---|---|---|---|

| Asymmetric Mannich | 86% | L-Proline catalyst, RT, 24h |

Q. What characterization techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to verify stereochemistry and functional groups (e.g., tert-butyl group at δ 1.4 ppm, carbamate carbonyl at ~155 ppm) .

- X-ray Crystallography : Resolve absolute configuration for enantiopure derivatives, as seen in studies of carbamate crystal structures .

- Chiral HPLC : Employ chiral stationary phases (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to assess enantiomeric excess (>99% ee) .

Q. How should the compound be stored to maintain stability under laboratory conditions?

Methodological Answer:

- Storage Conditions : Store in airtight containers at 2–8°C in a dry, dark environment to prevent hydrolysis of the carbamate group. Avoid exposure to strong acids/bases or oxidizing agents .

- Stability Table :

| Condition | Stability Outcome | Reference |

|---|---|---|

| Ambient temperature | Gradual decomposition | |

| Refrigerated (4°C) | Stable for ≥6 months |

Advanced Research Questions

Q. How can computational methods aid in designing novel derivatives or predicting reaction pathways?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energetically favorable pathways. ICReDD’s integrated computational-experimental workflows reduce trial-and-error experimentation .

- Molecular Dynamics (MD) : Simulate solvent effects and steric interactions to predict regioselectivity in functionalization reactions .

Q. What strategies resolve conflicting data on reaction outcomes or stability reported in literature?

Methodological Answer:

- Reproducibility Protocols : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) and validate analytical methods (e.g., NMR calibration with internal standards) .

- Contradiction Analysis : Compare kinetic data (e.g., Arrhenius plots for decomposition rates) across studies. For example, discrepancies in thermal stability may arise from impurities or moisture content .

Q. What advanced techniques address enantiomeric purity challenges during synthesis?

Methodological Answer:

- Dynamic Kinetic Resolution (DKR) : Combine chiral catalysts (e.g., Ru-based complexes) with enzyme-mediated racemization to achieve high enantioselectivity in carbamate synthesis .

- Crystallization-Induced Diastereomer Transformation : Utilize diastereomeric salts (e.g., tartaric acid derivatives) to enrich enantiopure products .

Data Contradiction and Validation

Q. How should researchers validate conflicting toxicity or ecological impact data?

Methodological Answer:

- Tiered Testing : Conduct acute toxicity assays (e.g., OECD TG 423 for oral toxicity) and compare with historical data. Note that many carbamates lack comprehensive ecotoxicological profiles, necessitating in silico predictions (e.g., ECOSAR) .

- Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., tert-butyl carbamates with similar substituents) to infer trends in bioaccumulation or mutagenicity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.